molecular formula C12H13F2NOS B2944490 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane CAS No. 2097888-80-5

1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane

Cat. No.: B2944490
CAS No.: 2097888-80-5
M. Wt: 257.3
InChI Key: HLBSPCJXSKARLU-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane is a compound that features a unique spirocyclic structure with a thiophene ring and difluoromethyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for synthetic chemists.

Future Directions

Thiophenes and their derivatives have a wide range of applications in the field of organic materials science . They are used in electronic and optoelectronic devices as well as redox switchable molecular wires . There is a considerable demand for efficient synthetic strategies for producing these compounds, which presents opportunities for future research and development .

Mechanism of Action

Target of Action

The primary target of 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key processes in cellular respiration.

Mode of Action

This compound acts as an inhibitor of SDH . By binding to the SDH enzyme, it prevents the conversion of succinate to fumarate in the citric acid cycle. This disruption can lead to a decrease in the production of ATP, the main energy currency of the cell, and an increase in the production of reactive oxygen species.

Biochemical Pathways

The inhibition of SDH affects both the citric acid cycle and the electron transport chain. The citric acid cycle is disrupted due to the blockage of the conversion of succinate to fumarate. This leads to a buildup of succinate and a shortage of fumarate, which can disrupt the balance of the cycle .

The electron transport chain is also affected because SDH is a part of complex II in this chain. The inhibition of SDH can lead to a decrease in the flow of electrons through the chain, disrupting the proton gradient across the mitochondrial membrane and thus ATP production.

Result of Action

The inhibition of SDH by this compound can lead to a decrease in ATP production and an increase in the production of reactive oxygen species . This can result in energy depletion and oxidative stress in the cell, potentially leading to cell death.

Preparation Methods

The synthesis of 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane can be achieved through several synthetic routes. One common method involves the use of ring-forming multicomponent reactions, which are efficient for producing thiophene derivatives . Another approach is the de novo ring synthesis of thiophenes from precursors that do not contain a thiophene ring . These methods often involve the use of reagents such as tetraphosphorus decasulfide, bis(trimethylsilyl)sulfide, and Lawesson’s reagent .

Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution typically results in 2-substituted thiophene derivatives due to the favorable conjugation in the intermediate cation .

Comparison with Similar Compounds

1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane can be compared with other thiophene derivatives and gem-difluoroalkenes. Similar compounds include:

The uniqueness of this compound lies in its spirocyclic structure and the combination of the thiophene ring with the difluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NOS/c13-12(14)8-11(12)2-4-15(5-3-11)10(16)9-1-6-17-7-9/h1,6-7H,2-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBSPCJXSKARLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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